molecular formula C80H109N21O13S B561261 (D-Trp2,7,9)-substance P CAS No. 100930-11-8

(D-Trp2,7,9)-substance P

Cat. No. B561261
CAS RN: 100930-11-8
M. Wt: 1604.946
InChI Key: YKBGUHRGZVONNE-KXXNZUQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Trp2,7,9)-substance P is a peptide analog of substance P, which is a neuropeptide involved in pain transmission and inflammation. (D-Trp2,7,9)-substance P was synthesized to improve the stability and selectivity of substance P, making it a valuable tool in scientific research.

Mechanism of Action

((D-Trp2,7,9)-substance P)-substance P binds to the NK1 receptor and activates a signaling pathway that leads to the release of neurotransmitters and pro-inflammatory cytokines. This results in pain transmission and inflammation. ((D-Trp2,7,9)-substance P)-substance P is more selective for the NK1 receptor than substance P, making it a valuable tool for studying the role of the NK1 receptor in pain and inflammation.
Biochemical and physiological effects:
((D-Trp2,7,9)-substance P)-substance P has been shown to induce pain and inflammation in animal models. It also stimulates the release of pro-inflammatory cytokines and activates immune cells. In addition, ((D-Trp2,7,9)-substance P)-substance P has been used to study the role of substance P in other physiological processes, such as nausea and vomiting.

Advantages and Limitations for Lab Experiments

((D-Trp2,7,9)-substance P)-substance P has several advantages for lab experiments. It is more stable than substance P, making it easier to handle and store. It is also more selective for the NK1 receptor, allowing for more specific studies of the role of the receptor in pain and inflammation. However, ((D-Trp2,7,9)-substance P)-substance P is still a potent agonist of the NK1 receptor and can induce pain and inflammation in animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving ((D-Trp2,7,9)-substance P)-substance P. One area of interest is the development of new drugs that target the NK1 receptor for the treatment of pain and inflammation. Another area of research is the role of substance P and the NK1 receptor in other physiological processes, such as anxiety and depression. Additionally, ((D-Trp2,7,9)-substance P)-substance P may be used to study the interaction between the immune system and the nervous system in disease states.

Synthesis Methods

((D-Trp2,7,9)-substance P)-substance P is synthesized through solid-phase peptide synthesis. The D-amino acids at positions 2, 7, and 9 are used to increase the stability of the peptide. The resulting peptide is purified through high-performance liquid chromatography (HPLC) and characterized through mass spectrometry.

Scientific Research Applications

((D-Trp2,7,9)-substance P)-substance P is used in scientific research to study the role of substance P in pain transmission and inflammation. It is also used to investigate the mechanism of action of other neuropeptides and drugs that interact with substance P receptors. ((D-Trp2,7,9)-substance P)-substance P has been shown to be a potent agonist of the neurokinin-1 (NK1) receptor, which is involved in pain transmission and inflammation.

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H109N21O13S/c1-45(2)37-61(73(108)92-57(69(85)104)32-36-115-3)97-76(111)65(41-49-44-91-56-25-12-9-21-52(49)56)100-74(109)62(38-46-17-5-4-6-18-46)98-77(112)64(40-48-43-90-55-24-11-8-20-51(48)55)99-72(107)58(28-30-67(83)102)93-71(106)59(29-31-68(84)103)94-78(113)66-27-16-35-101(66)79(114)60(26-13-14-33-81)95-75(110)63(39-47-42-89-54-23-10-7-19-50(47)54)96-70(105)53(82)22-15-34-88-80(86)87/h4-12,17-21,23-25,42-45,53,57-66,89-91H,13-16,22,26-41,81-82H2,1-3H3,(H2,83,102)(H2,84,103)(H2,85,104)(H,92,108)(H,93,106)(H,94,113)(H,95,110)(H,96,105)(H,97,111)(H,98,112)(H,99,107)(H,100,109)(H4,86,87,88)/t53-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBGUHRGZVONNE-KXXNZUQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H109N21O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1604.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(D-Trp2,7,9)-substance P

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